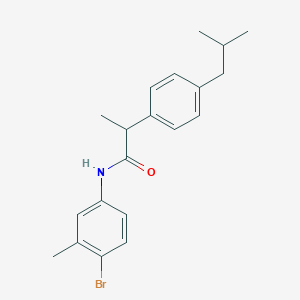
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as BRD0705, is a chemical compound that has been increasingly used in scientific research applications.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to downregulation of various oncogenes and other genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various preclinical models. It has also been shown to inhibit the growth of multiple myeloma cells and sensitize them to chemotherapy. In addition, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its selectivity for BET bromodomains, which allows for specific targeting of these proteins without affecting other acetyl-lysine binding proteins. However, one limitation of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its relatively low potency compared to other BET inhibitors. Additionally, due to its high lipophilicity, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. Another area of interest is the exploration of the therapeutic potential of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in various disease models, including cancer, inflammatory disorders, and viral infections. Finally, research on the pharmacokinetics and safety of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in preclinical and clinical settings is needed to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a chemical compound that has been increasingly used in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. It has shown promising anti-inflammatory, anti-tumor, and anti-viral effects in preclinical models and has the potential to be developed as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-isobutylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been used extensively in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, thereby regulating gene expression. N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of bromodomain-containing proteins, which play a critical role in the regulation of gene transcription.
Propriétés
Formule moléculaire |
C20H24BrNO |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24BrNO/c1-13(2)11-16-5-7-17(8-6-16)15(4)20(23)22-18-9-10-19(21)14(3)12-18/h5-10,12-13,15H,11H2,1-4H3,(H,22,23) |
Clé InChI |
RMDQSNKLEORMAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
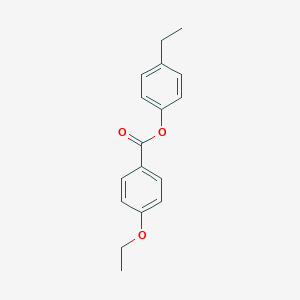

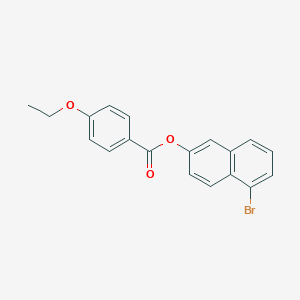
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)


![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)


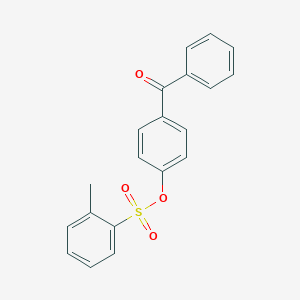
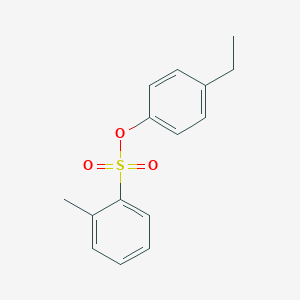
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)